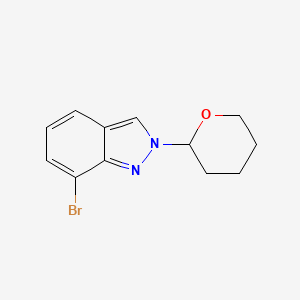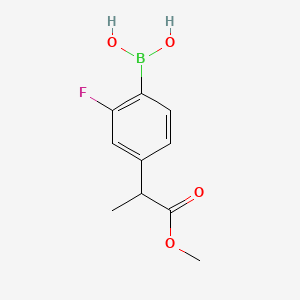![molecular formula C15H17F2NO B13452173 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse chemical properties and applications in various fields of research and industry.
Métodos De Preparación
The synthesis of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the benzoyl and difluoro groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reagents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common conditions involve the use of polar aprotic solvents and nucleophiles like sodium azide or potassium cyanide.
Aplicaciones Científicas De Investigación
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but lacks the difluoro groups.
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.
The uniqueness of 3-Benzoyl-9,9-difluoro-3-azabicyclo[33
Propiedades
Fórmula molecular |
C15H17F2NO |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(9,9-difluoro-3-azabicyclo[3.3.1]nonan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)12-7-4-8-13(15)10-18(9-12)14(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Clave InChI |
HBYAKLPIESKMAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC(C1)C2(F)F)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


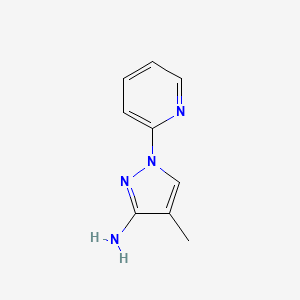

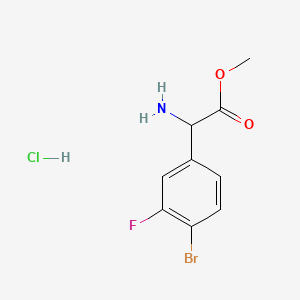
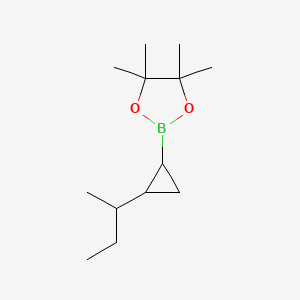
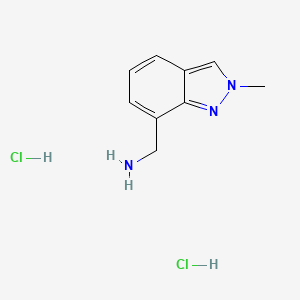


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
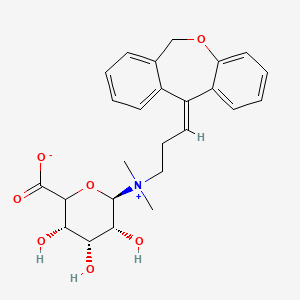

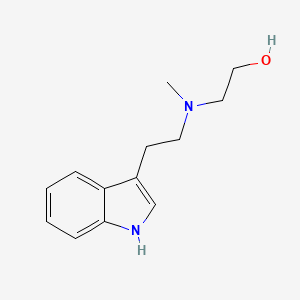
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
